BenchChemオンラインストアへようこそ!

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)

Selective Estrogen Receptor Modulator Metabolite Pharmacology Regioselective Synthesis

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) (CAS 174264-51-8) is a chemically protected, peracetylated methyl ester analogue of Raloxifene 4'-glucuronide, the primary circulatory metabolite of the second-generation selective estrogen receptor modulator (SERM) raloxifene. As a fully protected glucuronate building block bearing three acetyl groups and a methyl ester on the sugar moiety, it serves as a stable, well-characterized synthetic intermediate and analytical reference standard, distinct from the biologically formed, deprotected glucuronide metabolite.

Molecular Formula C41H43NO13S
Molecular Weight 789.8 g/mol
CAS No. 174264-51-8
Cat. No. B1147220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)
CAS174264-51-8
Synonyms4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; 
Molecular FormulaC41H43NO13S
Molecular Weight789.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C
InChIInChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1
InChIKeyYOEQAMVJFMUTCG-VNHHXXGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) CAS 174264-51-8: Procuring a Protected Key Metabolite Standard


Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) (CAS 174264-51-8) is a chemically protected, peracetylated methyl ester analogue of Raloxifene 4'-glucuronide, the primary circulatory metabolite of the second-generation selective estrogen receptor modulator (SERM) raloxifene [1]. As a fully protected glucuronate building block bearing three acetyl groups and a methyl ester on the sugar moiety, it serves as a stable, well-characterized synthetic intermediate and analytical reference standard, distinct from the biologically formed, deprotected glucuronide metabolite [2]. This compound enables precise investigation of raloxifene's metabolic fate and estrogen receptor pharmacology in a manner that the parent drug, unprotected glucuronides, or alternate regioisomers (e.g., the 6-glucuronide) cannot directly support.

Why Generic Substitution Fails for Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)


Interchanging Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) with a close structural congener such as Raloxifene 4'-glucuronide, the 6-glucuronide regioisomer, or the parent drug raloxifene introduces critical risks in analytical accuracy, metabolic pathway tracing, and synthetic fidelity. Unprotected Raloxifene 4'-glucuronide exhibits an ER binding IC50 of 370 μM, while Raloxifene 6-glucuronide shows a distinct potency of 290 μM, underscoring that glucuronidation site and protecting-group status each alter molecular interaction profiles that can confound quantification if the wrong standard is employed . The acetyl and methyl ester protections on the present compound confer markedly different solubility, stability, and ionization properties essential for LC-MS/MS detection and regioselective metabolite synthesis, capabilities that vanish upon deprotection [1]. Consequently, substituting a generic raloxifene or its unprotected glucuronides for this protected building block undermines the reproducibility and traceability of both analytical method development and synthetic route validation.

Product-Specific Quantitative Evidence Guide for Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)


Regiochemical Fidelity: 4'-Glucuronide Regioisomer Selectivity vs. 6-Glucuronide in Estrogen Receptor Binding

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is the direct protected precursor to Raloxifene 4'-glucuronide, which binds the estrogen receptor with an IC50 of 370 μM. In contrast, Raloxifene 6-glucuronide, the competing major metabolite, exhibits a stronger binding affinity with an IC50 of 290 μM . This 80 μM difference in potency confirms that the two regioisomers are not pharmacologically interchangeable. Employing the present 4'-protected glucuronate ensures that downstream deprotection yields exclusively the 4'-regioisomer, avoiding contamination with the more potent 6-isomer that would shift biological assay results and confound structure-activity conclusions [1].

Selective Estrogen Receptor Modulator Metabolite Pharmacology Regioselective Synthesis

Synthetic Accessibility: Protected Glucuronate Intermediate Enables Regioselective Chemical Synthesis via Koenigs-Knorr-Type Glycosylation

Patent JP H07316180A (Lilly) explicitly employs 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester as the glycosyl donor to react with a silyl-protected raloxifene acceptor in the presence of boron trifluoride etherate, yielding the 2,3,4-tri-O-acetyl-β-D-glucopyranuronate methyl ester intermediate with complete β-stereoselectivity and regiochemical control at the 4′-position [1]. In contrast, enzymatic glucuronidation using UGT1A8/UGT1A10 or microbial bioconversion with Streptomyces sp. NRRL 21489 produces a mixture of 4′- and 6-glucuronides, requiring subsequent chromatographic separation to isolate the 4′-isomer [2]. The chemically protected route using this intermediate thus delivers single-isomer purity without the need for isomer separation.

Glucuronide Synthesis Koenigs-Knorr Glycosylation Metabolite Standard Preparation

Stability and Ionization Advantage for LC-MS/MS Bioanalytical Reference Standards

Unprotected glucuronide metabolites of raloxifene are susceptible to acyl migration and hydrolysis in aqueous solution, complicating their use as quantitative reference standards [1]. The peracetylated methyl ester protecting groups on Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) block these degradation pathways. With a calculated LogP of 6 and a molecular weight of 789.84 g/mol, this protected analogue exhibits enhanced organic-phase solubility and favorable electrospray ionization characteristics compared to the highly polar, free glucuronide (LogP of Raloxifene 4'-glucuronide estimated at <1) . This property directly translates to improved LC retention, sharper peak shape, and higher signal-to-noise ratio in reversed-phase LC-MS/MS methods.

LC-MS/MS Quantification Reference Standard Glucuronide Stability

Differential ER Binding Affinity of Raloxifene Glucuronide Metabolites vs. Parent Drug Establishes the Need for Metabolite-Specific Standards

Raloxifene (the parent drug) inhibits MCF-7 breast cancer cell proliferation with an IC50 of approximately 0.2 nM, whereas its major glucuronide metabolites exhibit dramatically weaker ER binding (IC50 = 290–370 μM) . This >10⁶-fold potency difference demonstrates that the glucuronide metabolites are not merely inactive clearance products but possess distinct pharmacological signatures that require dedicated characterization. Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate), as the protected precursor to the 4'-glucuronide, enables the preparation of authentic metabolite standards needed to discriminate parent drug activity from metabolite-specific effects in ER-dependent assays [1].

Selective Estrogen Receptor Modulator Metabolite Activity Pharmacological Profiling

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate): Optimal Procurement and Application Scenarios


Chemical Synthesis of High-Purity Raloxifene 4'-Glucuronide Metabolite Reference Standard

Research groups requiring pure Raloxifene 4'-glucuronide for use as a quantitative bioanalytical reference standard should procure this protected intermediate and perform a single-step deprotection (LiOH/dioxane followed by TBAF desilylation) as described in JP H07316180A. This route delivers the 4'-regioisomer with complete selectivity, avoiding the mixed-isomer output of microbial bioconversion methods . The resulting standard can then be used to calibrate LC-MS/MS methods for pharmacokinetic studies of raloxifene, where the 370 μM ER IC50 of the 4'-glucuronide must be distinguished from the 290 μM IC50 of the 6-glucuronide [1].

Regioselective Glucuronidation Probe in UGT Enzyme Activity Assays

In vitro UGT phenotyping studies aimed at determining the relative contribution of UGT1A10 and UGT1A8 to raloxifene 4'-glucuronidation can utilize this protected compound as a stable, well-characterized authentic standard for calibrating the 4'-glucuronide product peak. The protected form's resistance to acyl migration ensures that chromatographic retention times remain consistent over extended analytical runs, a critical requirement for high-throughput enzyme kinetic assays . The differential IC50 values (370 μM for 4'-Gluc vs. 290 μM for 6-Gluc) further necessitate unambiguous isomer identification to correctly attribute observed activity in ER-binding downstream assays [1].

Isotope-Labeled Internal Standard Preparation for Quantitative LC-MS/MS

For laboratories developing regulatory-compliant LC-MS/MS methods to quantify raloxifene and its metabolites in human plasma, this protected intermediate provides a starting point for deuterium-labeled internal standard preparation (e.g., Methyl Raloxifene-d4 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate), CAS equivalent). The enhanced LogP (≈6) and ionization efficiency of the protected form, relative to free glucuronides (LogP <1), facilitate lower LLOQs and improved method ruggedness essential for clinical trial sample analysis .

Metabolite-Specific Pharmacological Profiling in Selective Estrogen Receptor Modulator Research

Academic and industrial SERM discovery programs investigating the tissue-selective pharmacology of raloxifene must distinguish the contribution of parent drug from its circulating glucuronide metabolites. Because raloxifene itself exhibits sub-nanomolar potency (MCF-7 IC50 ≈ 0.2 nM) while the 4'-glucuronide is >10⁶-fold less potent (ER IC50 = 370 μM), even trace contamination of metabolite samples with parent drug skews assay results . Procuring this protected intermediate and deprotecting it under controlled conditions in-house ensures the purity required to assign pharmacological activity specifically to the 4'-glucuronide metabolite [1].

Quote Request

Request a Quote for Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.